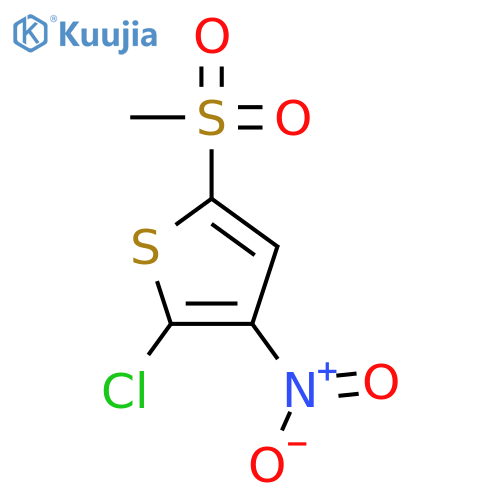

Cas no 57800-77-8 (2-Chloro-5-methanesulfonyl-3-nitrothiophene)

57800-77-8 structure

商品名:2-Chloro-5-methanesulfonyl-3-nitrothiophene

2-Chloro-5-methanesulfonyl-3-nitrothiophene 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-methanesulfonyl-3-nitrothiophene

- 2-Chloro-5-(methanesulfonyl)-3-nitrothiophene

- Z1269205042

- EN300-123325

- HCA80077

- AKOS030673858

- 57800-77-8

- DTXSID50849901

-

- インチ: InChI=1S/C5H4ClNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3

- InChIKey: YOKQNIITLXOXNG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 240.9270276Da

- どういたいしつりょう: 240.9270276Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 117Ų

2-Chloro-5-methanesulfonyl-3-nitrothiophene セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-5-methanesulfonyl-3-nitrothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123325-10.0g |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95% | 10.0g |

$3376.0 | 2023-02-15 | |

| Enamine | EN300-123325-0.25g |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95% | 0.25g |

$389.0 | 2023-02-15 | |

| Enamine | EN300-123325-5.0g |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95% | 5.0g |

$2277.0 | 2023-02-15 | |

| Enamine | EN300-123325-250mg |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95.0% | 250mg |

$389.0 | 2023-10-02 | |

| Aaron | AR01A4GS-50mg |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95% | 50mg |

$276.00 | 2025-02-09 | |

| 1PlusChem | 1P01A48G-50mg |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95% | 50mg |

$238.00 | 2025-03-04 | |

| A2B Chem LLC | AV50864-500mg |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95% | 500mg |

$681.00 | 2024-04-19 | |

| A2B Chem LLC | AV50864-100mg |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95% | 100mg |

$322.00 | 2024-04-19 | |

| Enamine | EN300-123325-5000mg |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95.0% | 5000mg |

$2277.0 | 2023-10-02 | |

| Aaron | AR01A4GS-10g |

2-chloro-5-methanesulfonyl-3-nitrothiophene |

57800-77-8 | 95% | 10g |

$4667.00 | 2023-12-14 |

2-Chloro-5-methanesulfonyl-3-nitrothiophene 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

57800-77-8 (2-Chloro-5-methanesulfonyl-3-nitrothiophene) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量